molecular formula C54H46O41 B14483563 Benzene-1,3,5-tricarboxylic acid;pentahydrate CAS No. 64080-70-2

Benzene-1,3,5-tricarboxylic acid;pentahydrate

Cat. No.: B14483563
CAS No.: 64080-70-2
M. Wt: 1350.9 g/mol
InChI Key: IKEBUCUDUOKATC-UHFFFAOYSA-N
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Description

Benzene-1,3,5-tricarboxylic acid;pentahydrate, also known as trimesic acid, is an organic compound with the formula C₆H₃(CO₂H)₃. It is one of the three isomers of benzenetricarboxylic acid. This compound is a colorless solid and has some commercial value as a precursor to certain plasticizers . It crystallizes from water to form a hydrogen-bonded hydrated network with wide unidimensional empty channels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene-1,3,5-tricarboxylic acid can be synthesized through various methods. One common method involves the oxidation of mesitylene (1,3,5-trimethylbenzene) using potassium permanganate (KMnO₄) in an alkaline medium . The reaction conditions typically include heating the mixture to around 100°C and maintaining it for several hours to ensure complete oxidation.

Industrial Production Methods

In industrial settings, benzene-1,3,5-tricarboxylic acid is produced by the catalytic oxidation of mesitylene using air or oxygen in the presence of a catalyst such as cobalt or manganese naphthenates . This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,3,5-tricarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride (LiAlH₄) for reduction, and various halogenating agents for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include benzene-1,3,5-tricarboxylate salts, reduced derivatives such as benzene-1,3,5-tricarboxylic acid esters, and substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of benzene-1,3,5-tricarboxylic acid involves its ability to form hydrogen-bonded networks and interact with various molecular targets. In biological systems, it can form complexes with proteins and other biomolecules, influencing their structure and function . The molecular pathways involved include hydrogen bonding and coordination with metal ions .

Comparison with Similar Compounds

Benzene-1,3,5-tricarboxylic acid is unique due to its symmetrical structure and the presence of three carboxyl groups. Similar compounds include:

Benzene-1,3,5-tricarboxylic acid stands out due to its ability to form stable hydrogen-bonded networks and its versatility in various chemical reactions .

Properties

CAS No.

64080-70-2

Molecular Formula

C54H46O41

Molecular Weight

1350.9 g/mol

IUPAC Name

benzene-1,3,5-tricarboxylic acid;pentahydrate

InChI

InChI=1S/6C9H6O6.5H2O/c6*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;;;;;/h6*1-3H,(H,10,11)(H,12,13)(H,14,15);5*1H2

InChI Key

IKEBUCUDUOKATC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.O.O.O.O.O

Origin of Product

United States

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